4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride
Description
This compound features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with a partially saturated benzene ring. The 4-amino group is linked to a benzoic acid moiety, and the hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S.ClH/c21-17(22)10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15;/h5-9H,1-4H2,(H,21,22)(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBKZHRDWKSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core One common approach is the reaction of a suitable thieno[2,3-d]pyrimidine derivative with an appropriate amine under acidic conditions to introduce the amino group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride exerts its effects involves interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to bind to various enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Substituent Variations at the 2- and 4-Positions
- Target Compound: Contains a benzoic acid group at the 4-amino position and a hydrogen atom at the 2-position.
- Analog 1: N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () Substituents: 4-methoxyphenyl (electron-donating group) and 2-methyl.
- Analog 2: 2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () Substituents: 4-methylthiophenyl (hydrophobic) and 2-methyl. Impact: Enhanced metabolic stability due to sulfur’s resistance to oxidation, but reduced solubility in polar solvents .
Derivatives with Extended Moieties
- Analog 3: 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione () Substituents: Symmetric imidazolidinedione-linked dimer. Impact: Rigid, planar structure may favor DNA intercalation or protein dimerization targeting .
- Analog 4: 2-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones () Substituents: Varied 2-position groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl). Impact: Bulky substituents improve antioxidant activity but may sterically hinder target binding .
Biological Activity
The compound 4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and has garnered attention for its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moiety linked to an amino group and a benzoic acid derivative. The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. In a study by , various analogs were synthesized and evaluated for their antiproliferative effects against several cancer cell lines. The results demonstrated that the compound under discussion showed enhanced microtubule depolymerizing activity and was more potent than other lead compounds.
Table 1: Anticancer Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4 | MCF-7 | 0.85 | Microtubule disruption |
| 5 | A549 | 0.67 | Apoptosis induction |
| 6 | HCT116 | 1.20 | Cell cycle arrest |
These findings suggest that the compound may serve as a promising candidate for further development in cancer treatment.
Neuroprotective Activity
In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. A study reported that derivatives of para-aminobenzoic acid (PABA), including the target compound, displayed competitive inhibition against AChE with varying IC50 values .
Table 2: AChE Inhibition Activity of PABA Derivatives
This inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease.
Other Biological Activities
Additional studies have indicated that the compound possesses antibacterial properties and can inhibit certain bacterial strains effectively. This broad spectrum of activity highlights its potential as a multi-functional therapeutic agent.
Case Studies
- Antitumor Efficacy : In vivo studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer.
- Neuroprotective Effects : Clinical trials evaluating the efficacy of similar compounds in Alzheimer's patients have shown promising results in improving cognitive functions.
Q & A
Q. What are the standard synthetic routes for 4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of azomethine intermediates under reflux conditions. A representative procedure involves refluxing azomethine derivatives (0.08 mol) in glacial acetic acid for 30–60 minutes, followed by DMSO addition and extended reflux for 60 minutes. Precipitation is achieved using 0.1 M NaCl in cold water, with recrystallization from acetic acid . Intermediates and final products are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity . For example, 2-substituted derivatives (e.g., 4k) are validated by NMR peaks corresponding to tert-butyl groups and aromatic protons .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyclocondensation | Glacial acetic acid, DMSO | 60–120 min | 70–85% |
| Precipitation | 0.1 M NaCl (cold) | Immediate | 90–95% purity |
| Recrystallization | Acetic acid | 24 hrs | >99% purity |
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
- Methodological Answer : Computational approaches, such as quantum chemical reaction path searches , can identify transition states and energetically favorable pathways. For instance, the ICReDD framework combines density functional theory (DFT) calculations with experimental feedback to optimize reaction conditions (e.g., solvent selection, temperature) . This reduces trial-and-error experimentation by predicting side reactions or by-products. For example, DFT could model the interaction between azomethine intermediates and acetic acid to explain regioselectivity in cyclocondensation .
Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?
- Methodological Answer : Contradictions in biological activity often arise from structural heterogeneity or assay variability. To address this:
- Perform docking studies to correlate substituent effects (e.g., electron-withdrawing groups) with target binding affinities. highlights docking models for thieno[2,3-d]pyrimidines against kinase targets .
- Use SAR analysis to compare derivatives. For example, 2-(3,5-di-tert-butyl-4-hydroxyphenyl) substitutions (4k) may enhance steric hindrance, altering activity compared to unsubstituted analogs .
- Validate assays with standardized controls (e.g., IC50 replicates) to minimize variability .
Q. How can the compound's structure be modified to enhance pharmacological activity while maintaining solubility?
- Methodological Answer :
- Amino acid conjugation : Derivatives like 3-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (CAS 442651-60-7) introduce ionizable carboxyl groups, improving aqueous solubility without compromising target binding .
- Heterocyclic substitutions : Adding polar groups (e.g., pyridyl in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives) enhances solubility and pharmacokinetics .
- In silico logP prediction : Tools like Schrödinger’s QikProp can balance lipophilicity and solubility during design .
Q. What purification techniques are effective post-synthesis for this compound?
- Methodological Answer :
- Recrystallization : Acetic acid is preferred for high-purity crystals (>99%) due to its polarity and compatibility with thieno-pyrimidine cores .
- Salt precipitation : Cold 0.1 M NaCl selectively precipitates the hydrochloride salt form while removing unreacted starting materials .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities, such as regioisomeric by-products .
Experimental Design & Data Analysis
Q. How are NMR and IR spectra interpreted to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoic acid), NH protons (δ 10.1–10.5 ppm for amino linkage), and aliphatic protons from the tetrahydrobenzo group (δ 1.8–2.6 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carboxylic acid (C=O stretch), while 3300–3500 cm⁻¹ regions indicate NH stretching .
Q. How should stability studies be designed to assess the compound under various pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolyzed or oxidized products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .
Data Contradiction Analysis
Q. How are conflicting data on reaction yields resolved in large-scale syntheses?
- Methodological Answer : Yield discrepancies often stem from scaling effects (e.g., heat transfer inefficiencies). To mitigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
